Cas no 1805123-73-2 (6-Amino-4-bromopicolinonitrile)

6-Amino-4-bromopicolinonitrile is a brominated pyridine derivative featuring both amino and nitrile functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its reactive bromine substituent allows for further functionalization via cross-coupling reactions, while the amino and nitrile groups provide additional sites for derivatization. This compound is particularly valuable in the development of heterocyclic compounds, agrochemicals, and bioactive molecules. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. The structural features of 6-amino-4-bromopicolinonitrile make it a useful building block for constructing complex nitrogen-containing frameworks in medicinal and materials chemistry.
6-Amino-4-bromopicolinonitrile structure
1805123-73-2 structure
Product Name:6-Amino-4-bromopicolinonitrile
CAS No:1805123-73-2
MF:C6H4BrN3
MW:198.020059585571
CID:4898675
Update Time:2025-06-15

6-Amino-4-bromopicolinonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-Amino-4-bromopicolinonitrile
    • Inchi: 1S/C6H4BrN3/c7-4-1-5(3-8)10-6(9)2-4/h1-2H,(H2,9,10)
    • InChI Key: SFPSHIWKFQXJOE-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C#N)N=C(C=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 162
  • XLogP3: 1.2
  • Topological Polar Surface Area: 62.7

6-Amino-4-bromopicolinonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029016519-250mg
6-Amino-4-bromopicolinonitrile
1805123-73-2 95%
250mg
$989.80 2022-04-01
Alichem
A029016519-1g
6-Amino-4-bromopicolinonitrile
1805123-73-2 95%
1g
$3,010.80 2022-04-01

Additional information on 6-Amino-4-bromopicolinonitrile

Comprehensive Overview of 6-Amino-4-bromopicolinonitrile (CAS No. 1805123-73-2)

6-Amino-4-bromopicolinonitrile (CAS No. 1805123-73-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated picolinonitrile derivative is characterized by its unique molecular structure, combining an amino group and a nitrile functionality on a pyridine ring. The presence of both electron-donating (6-amino) and electron-withdrawing (4-bromo and nitrile) groups makes it a versatile intermediate for synthesizing complex molecules.

In recent years, the demand for 6-Amino-4-bromopicolinonitrile has surged due to its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers are increasingly exploring its potential in targeted cancer therapies, as the compound's scaffold can be modified to interact with specific protein domains. The 4-bromo substitution offers a reactive site for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are pivotal in modern medicinal chemistry.

From an industrial perspective, 6-Amino-4-bromopicolinonitrile is synthesized through multi-step protocols involving halogenation and cyanation reactions. Its purity and stability are critical for downstream applications, prompting advancements in analytical techniques like HPLC and LC-MS for quality control. The compound's nitrile group also serves as a precursor for carboxylic acids or amides, expanding its utility in peptide mimetics and small molecule drug design.

Environmental and regulatory considerations are increasingly shaping the discourse around brominated compounds. While 6-Amino-4-bromopicolinonitrile is not classified as hazardous under current guidelines, its handling requires adherence to green chemistry principles to minimize waste. This aligns with the broader trend of sustainable synthesis, where researchers prioritize atom economy and biodegradable byproducts.

The compound's role in agrochemical innovation is another area of interest. Its structural motifs are found in herbicides and fungicides, addressing global challenges like crop resistance and food security. Patent filings reveal novel formulations leveraging 6-Amino-4-bromopicolinonitrile derivatives to enhance efficacy against resistant pests while reducing environmental persistence.

In computational chemistry, 6-Amino-4-bromopicolinonitrile serves as a model for molecular docking studies. Its rigid pyridine core and substituent flexibility allow researchers to simulate interactions with biological targets, accelerating virtual screening pipelines. This synergy between experimental and in silico methods exemplifies the compound's relevance in AI-driven drug discovery.

Market analyses indicate steady growth for 6-Amino-4-bromopicolinonitrile, driven by R&D investments in precision medicine and bioconjugation technologies. Suppliers emphasize cGMP compliance and scalable production to meet the needs of clinical-stage developers. Storage recommendations typically highlight protection from light and moisture to preserve the compound's reactivity.

Future research directions may explore 6-Amino-4-bromopicolinonitrile's potential in photopharmacology, where its bromo group could enable photo-switchable drug activity. Additionally, its integration into metal-organic frameworks (MOFs) for catalytic applications presents an interdisciplinary opportunity. As synthetic methodologies evolve, this compound will likely remain a cornerstone in high-value chemical manufacturing.

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